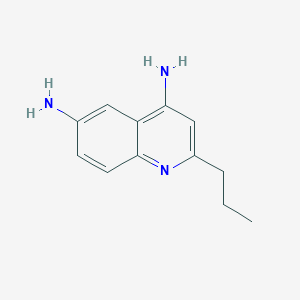
2-Propylquinoline-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylquinoline-4,6-diamine, also known as PPQ, is a compound that has been gaining attention in recent years for its potential use in various scientific fields, including medicine and agriculture. It has a molecular formula of C12H15N3 and a molecular weight of 201.273 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Propylquinoline-4,6-diamine, has been reported in the literature with a wide range of synthesis protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The structure of 2-Propylquinoline-4,6-diamine would need to be analyzed in the context of these classifications.Chemical Reactions Analysis
The reaction between p-PDA and MnO2 nanowires produced di-imine involving 2e− and 2H+. The oxidation of p-PDA was uninfluenced by the effect of different interferents at a lower overpotential of 0 V vs. SCE . More specific reactions involving 2-Propylquinoline-4,6-diamine would need to be investigated further.Applications De Recherche Scientifique
Antileishmanial Activity
2-Propylquinoline-4,6-diamine has been researched for its potential in treating visceral leishmaniosis. A formulation of this compound demonstrated significant activity in reducing parasite burden in a mice model, comparable to miltefosine, the reference oral drug (Campos Vieira et al., 2011).
Pharmacokinetics Analysis
The pharmacokinetic profile of 2-Propylquinoline-4,6-diamine has been studied, with a specific focus on its distribution in mouse plasma and liver. This research is crucial for understanding the drug's efficacy and safety (Iglarz et al., 1998).
Cancer Therapy
Although not directly related to 2-Propylquinoline-4,6-diamine, research on chloroquine, a related compound, has shown promise as a sensitizing agent in cancer therapies, indicating a potential research direction for similar compounds (Solomon & Lee, 2009).
Metabolism Study
The metabolic pathways of 2-Propylquinoline-4,6-diamine have been explored, identifying the involvement of specific cytochrome P450s in its metabolism, which is critical for optimizing its therapeutic use (Belliard et al., 2003).
Synthesis Methods
Efficient synthesis methods for 2-Propylquinoline-4,6-diamine have been developed. One method involving multicomponent conditions in fluorinated alcohols provides an accessible route to various derivatives (Venkateswarlu et al., 2013).
In Vivo Efficacy
The compound's efficacy in treating New World cutaneous leishmaniasis caused by Leishmania amazonensis has been demonstrated, highlighting its potential as an antileishmanial agent (Fournet et al., 1996).
Orientations Futures
Mécanisme D'action
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes .
Biochemical Pathways
The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
The bioavailability of 2-Propylquinoline-4,6-diamine would be influenced by factors such as its solubility, stability, and interactions with transport proteins .
Action Environment
The action, efficacy, and stability of 2-Propylquinoline-4,6-diamine can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or organisms .
Propriétés
IUPAC Name |
2-propylquinoline-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3,13H2,1H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXIWSVDCCRKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylquinoline-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


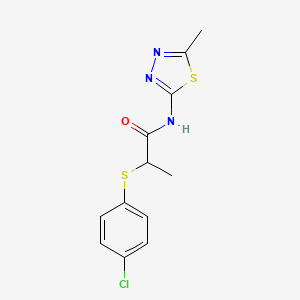
![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)
![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)
![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)
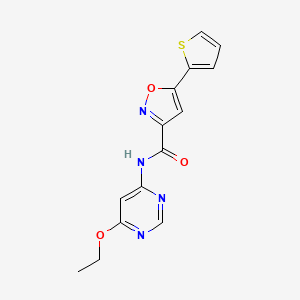

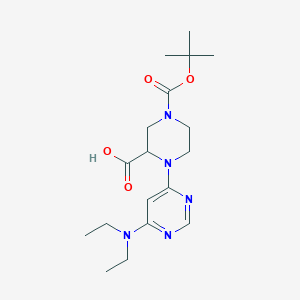
![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)
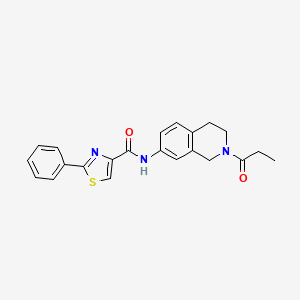

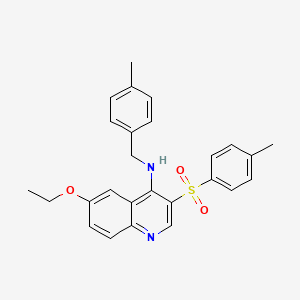
![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)